molecular formula C27H25N3O2 B13996671 4-(4-(diethylamino)phenylimino)-1-oxo-N-phenyl-1,4-dihydronaphthalene-2-carboxamide CAS No. 4899-83-6

4-(4-(diethylamino)phenylimino)-1-oxo-N-phenyl-1,4-dihydronaphthalene-2-carboxamide

Katalognummer: B13996671
CAS-Nummer: 4899-83-6
Molekulargewicht: 423.5 g/mol
InChI-Schlüssel: SOGANZAFQORHIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-(diethylamino)phenylimino)-1-oxo-N-phenyl-1,4-dihydronaphthalene-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a diethylamino group, a phenylimino group, and a naphthalene carboxamide core, making it a subject of interest in organic chemistry and material science.

Vorbereitungsmethoden

The synthesis of 4-(4-(diethylamino)phenylimino)-1-oxo-N-phenyl-1,4-dihydronaphthalene-2-carboxamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the condensation of 4-(diethylamino)benzaldehyde with 1-oxo-N-phenyl-1,4-dihydronaphthalene-2-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve scaling up this process using continuous flow reactors and optimizing reaction parameters to enhance efficiency and reduce costs .

Analyse Chemischer Reaktionen

4-(4-(diethylamino)phenylimino)-1-oxo-N-phenyl-1,4-dihydronaphthalene-2-carboxamide undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of 4-(4-(diethylamino)phenylimino)-1-oxo-N-phenyl-1,4-dihydronaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, altering their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 4-(4-(diethylamino)phenylimino)-1-oxo-N-phenyl-1,4-dihydronaphthalene-2-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Eigenschaften

CAS-Nummer

4899-83-6

Molekularformel

C27H25N3O2

Molekulargewicht

423.5 g/mol

IUPAC-Name

4-[4-(diethylamino)phenyl]imino-1-oxo-N-phenylnaphthalene-2-carboxamide

InChI

InChI=1S/C27H25N3O2/c1-3-30(4-2)21-16-14-20(15-17-21)28-25-18-24(26(31)23-13-9-8-12-22(23)25)27(32)29-19-10-6-5-7-11-19/h5-18H,3-4H2,1-2H3,(H,29,32)

InChI-Schlüssel

SOGANZAFQORHIT-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)N=C2C=C(C(=O)C3=CC=CC=C32)C(=O)NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.